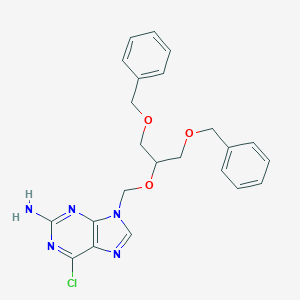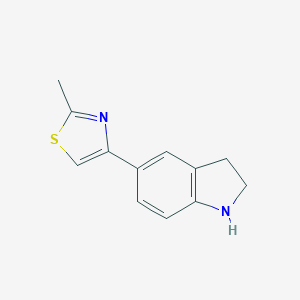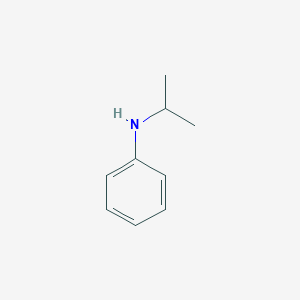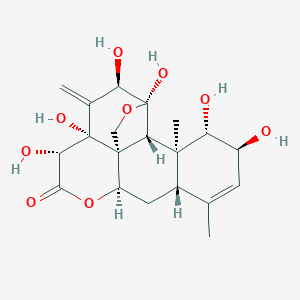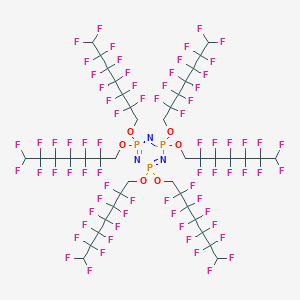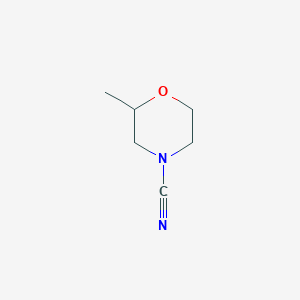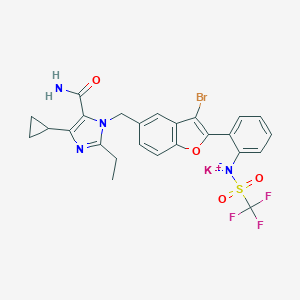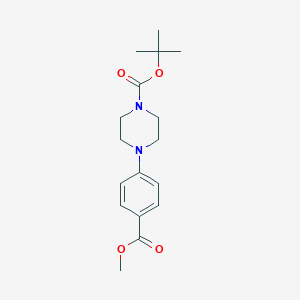
1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Vue d'ensemble
Description
1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.38 g/mol . It is a piperazine derivative, often used as an intermediate in organic synthesis and pharmaceutical research . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonylphenyl group attached to the piperazine ring .
Méthodes De Préparation
1-Boc-4-(4-methoxycarbonylphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 4-(4-methoxycarbonylphenyl)piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1-Boc-4-(4-methoxycarbonylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The methoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Applications De Recherche Scientifique
1-Boc-4-(4-methoxycarbonylphenyl)piperazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active drug . The released drug can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
1-Boc-4-(4-methoxycarbonylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-Boc-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxy group instead of a methoxycarbonyl group, which affects its reactivity and applications.
1-Boc-4-(4-nitrophenyl)piperazine: The presence of a nitro group introduces different electronic properties, making it suitable for different types of chemical reactions.
1-Boc-4-(4-chlorophenyl)piperazine: The chloro group provides unique reactivity, particularly in nucleophilic substitution reactions.
Each of these compounds has unique properties and applications, highlighting the versatility of the piperazine scaffold in chemical synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDBCJAJWDCJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383733 | |
| Record name | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158985-36-5 | |
| Record name | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(4-methoxycarbonylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
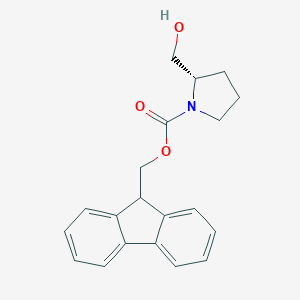
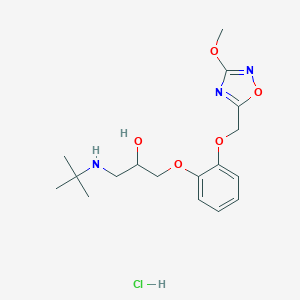
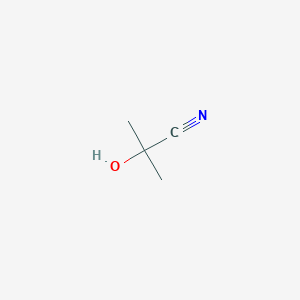
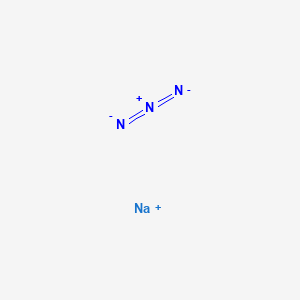
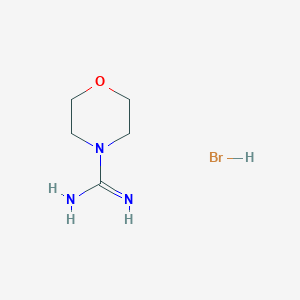
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
